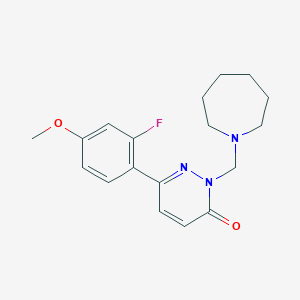methyl}quinolin-8-ol](/img/structure/B12170847.png)
7-{[4-(Difluoromethoxy)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol is a synthetic compound known for its diverse applications in scientific research. It is a derivative of quinolin-8-ol, featuring a difluoromethoxyphenyl group and a pyridin-2-ylamino group. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinolin-8-ol core. The difluoromethoxyphenyl group and the pyridin-2-ylamino group are introduced through specific reactions, such as nucleophilic substitution and amination. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce quinolin-8-ol derivatives with altered functional groups .
Scientific Research Applications
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, it targets factors in the RLR signaling pathway to drive IRF3 activation, leading to the transcription of innate immune genes. This compound also exhibits broad-spectrum antiviral activity by inducing cellular transcription of innate immune genes .
Comparison with Similar Compounds
Similar Compounds
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol: This compound shares a similar core structure but features a methoxybenzo[d]thiazol-2-ylamino group instead of a pyridin-2-ylamino group.
5-(Morpholin-4-ylmethyl)quinolin-8-ol: This compound has a morpholin-4-ylmethyl group instead of the difluoromethoxyphenyl group.
Uniqueness
The uniqueness of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to target specific pathways and exhibit broad-spectrum antiviral activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H17F2N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-[[4-(difluoromethoxy)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17F2N3O2/c23-22(24)29-16-9-6-15(7-10-16)19(27-18-5-1-2-12-25-18)17-11-8-14-4-3-13-26-20(14)21(17)28/h1-13,19,22,28H,(H,25,27) |
InChI Key |
OYBWARTUSWJDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)OC(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B12170768.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12170779.png)
![Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester](/img/structure/B12170780.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12170791.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B12170796.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12170798.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12170799.png)

methanone](/img/structure/B12170810.png)
![3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12170821.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170829.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B12170830.png)
![N'~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12170837.png)

